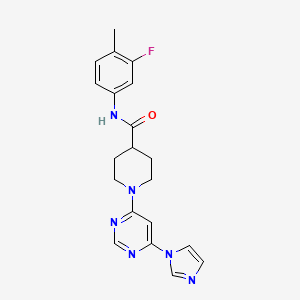

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted at the 6-position with a 1H-imidazol-1-yl group and at the 4-position with a piperidine-4-carboxamide moiety. The amide side chain is further linked to a 3-fluoro-4-methylphenyl aromatic ring. The fluorine and methyl substituents on the phenyl ring likely enhance metabolic stability and lipophilicity, optimizing pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-14-2-3-16(10-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAVLGIAVICCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

Step 1: Formation of the imidazole ring through cyclization reactions.

Step 2: Synthesis of the pyrimidine ring via condensation reactions.

Step 3: Coupling of the imidazole and pyrimidine rings using cross-coupling reactions.

Step 4: Introduction of the piperidine ring through nucleophilic substitution.

Step 5: Final coupling with the fluoro-methylphenyl group to form the carboxamide.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares a structural framework with 1-[6-(4-ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide (), but key differences in substituents lead to divergent physicochemical and biological profiles:

Implications of Structural Differences

The 3-fluoro-4-methylphenyl substituent in the target compound reduces steric hindrance compared to the 4-fluorobenzyl group in the analog, possibly enhancing target engagement.

Physicochemical Properties: The target compound’s lower molecular weight (381 vs. 433 g/mol) suggests improved solubility and oral bioavailability. The 4-ethylphenoxy group in the analog () may confer greater metabolic stability due to steric shielding of labile sites.

For example, the imidazole’s nitrogen atoms may coordinate with catalytic residues in kinases, whereas phenoxy groups might occupy hydrophobic pockets .

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure combining imidazole, pyrimidine, and piperidine moieties, which contribute to its biological properties. The presence of the fluorinated phenyl group is significant for enhancing the compound's pharmacokinetic profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, derivatives containing imidazole and pyrimidine rings have shown promising results in inhibiting tumor growth in various cancer models:

- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers. For example, a related compound exhibited an IC50 value of 0.64 μM against MM1.S multiple myeloma cells .

- In vivo Studies : Animal models treated with structurally related compounds showed delayed tumor growth and improved survival rates. For instance, one study reported that a derivative effectively inhibited HCT116 tumor growth in mice .

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor:

- Target Enzymes : Preliminary data suggest that it may inhibit specific kinases involved in cancer progression, such as PLK4 and FGFR1. Inhibitory assays indicated potent activity with IC50 values in the low nanomolar range for several analogs .

- Mechanism of Action : The structural features of the compound facilitate binding to active sites on target enzymes, potentially leading to alterations in signaling pathways crucial for tumor cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Imidazole Ring | Enhances interaction with enzyme targets |

| Fluorinated Phenyl Group | Improves pharmacokinetic properties |

| Piperidine Moiety | Contributes to overall stability |

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study 1 : A study on indazole derivatives revealed that modifications at the 4-position significantly enhanced antiproliferative activity against various cancer cell lines .

- Case Study 2 : Research on pyrimidine-based compounds showed that specific substitutions could lead to improved enzyme inhibition profiles and reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.